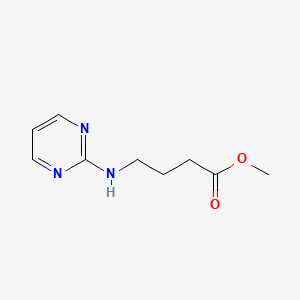

Methyl 4-(pyrimidin-2-ylamino)butanoate

Description

Methyl 4-(pyrimidin-2-ylamino)butanoate is a pyrimidine-derived compound featuring a pyrimidine ring linked via an amino group to a butanoate ester moiety.

Properties

IUPAC Name |

methyl 4-(pyrimidin-2-ylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-8(13)4-2-5-10-9-11-6-3-7-12-9/h3,6-7H,2,4-5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFCCSHJEPEXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyrimidin-2-ylamino)butanoate typically involves the reaction of 4-aminobutanoic acid with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyrimidin-2-ylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to yield primary amines.

Substitution: The pyrimidine ring in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(pyrimidin-2-ylamino)butanoate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Utilized in proteomics research to study protein interactions and functions.

- Acts as a probe in biochemical assays to investigate enzyme activities .

Medicine:

- Explored for its potential therapeutic applications in treating various diseases.

- Investigated for its role in drug delivery systems and targeted therapies.

Industry:

Mechanism of Action

The mechanism of action of Methyl 4-(pyrimidin-2-ylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine vs. Benzimidazole Derivatives

Pyrimidine and benzimidazole rings are both nitrogen-containing heterocycles, but their structural differences lead to distinct electronic and biological behaviors:

Comparison with Imidazole-Based Compounds

Imidazole derivatives, such as clotrimazole or miconazole, are well-known for their antifungal activity. This compound differs in its extended ester chain and pyrimidine core, which may alter solubility and target specificity:

Yield and Efficiency

Biological Activity

Methyl 4-(pyrimidin-2-ylamino)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.

Molecular Formula: C9H13N3O2

Molecular Weight: Approximately 197.22 g/mol

The compound features a pyrimidine ring, an amino group, and a butanoate moiety. Its unique structure allows for various interactions with biological targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated. The presence of the pyrimidine ring is believed to enhance its interaction with microbial targets, potentially leading to effective therapeutic applications.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. For instance, a study reported that certain analogs exhibited IC50 values in the micromolar range against multiple cancer cell lines, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF-7 (breast cancer) | 15–30 | Cytotoxic |

| HCT-116 (colon cancer) | 10–25 | Cytotoxic |

| A549 (lung cancer) | 20–40 | Cytotoxic |

Case Studies

-

Inhibition of Dihydrofolate Reductase (DHFR):

A series of compounds related to this compound were evaluated for their inhibitory activity against Plasmodium falciparum DHFR. The results showed that some derivatives had Ki values ranging from 1.3 to 243 nM against wild-type DHFR and were less potent against mutant forms, suggesting a need for further optimization in drug design . -

Cell Cycle Arrest:

In studies involving HCT116 cells, certain derivatives were shown to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates. Specifically, one derivative demonstrated a significant increase in early and late apoptosis compared to control groups .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Condensation Reactions:

Using pyrimidine derivatives and butyric acid derivatives under acidic conditions. -

Nucleophilic Substitution:

Reaction of methyl esters with pyrimidine amines followed by purification through crystallization. -

Microwave-Assisted Synthesis:

Utilizing microwave irradiation to enhance reaction rates and yields.

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Studies are also exploring its pharmacokinetic properties to better understand its behavior in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.